REACTION_CXSMILES
|
O1CCOCC1.[OH-].[Na+].[CH:9]([N:12]([C:24]1[CH:29]=[CH:28][C:27]2[O:30][CH2:31][O:32][C:26]=2[CH:25]=1)[C:13]([NH:15]C(=O)C1C=CC=CC=1)=[S:14])([CH3:11])[CH3:10]>O>[CH:9]([N:12]([C:24]1[CH:29]=[CH:28][C:27]2[O:30][CH2:31][O:32][C:26]=2[CH:25]=1)[C:13]([NH2:15])=[S:14])([CH3:11])[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
N-isopropyl-N-(3,4-methylenedioxyphenyl)-N'-benzoyl thiourea
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(=S)NC(C1=CC=CC=C1)=O)C1=CC2=C(C=C1)OCO2
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
the whole stirred until complete solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The resulting white solid is crystallized from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(=S)N)C1=CC2=C(C=C1)OCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |